N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide
Description
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound featuring a thiazole and triazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)19-25-22-27(26-19)16(13-31-22)11-12-23-20(28)21(29)24-15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTXTFRHJMOECT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole and triazole rings, followed by their fusion and subsequent functionalization to introduce the oxalamide moiety. Common reagents include thiosemicarbazide, o-tolyl isothiocyanate, and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the oxalamide moiety
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis Methodology
- Step 1: Formation of the triazole ring through cyclization reactions involving appropriate precursors.
- Step 2: Introduction of the thiazole moiety via condensation reactions.
- Step 3: Final assembly involving the coupling of the methoxyphenyl group and ethylenediamine derivatives.
Biological Activities
Research has indicated that compounds containing triazole and thiazole structures exhibit a wide range of biological activities. The specific compound under discussion has been evaluated for several pharmacological effects:
Antimicrobial Activity
Studies have shown that derivatives with similar structures possess significant antimicrobial properties. The presence of the triazole ring is particularly noted for its efficacy against various bacterial and fungal strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Triazoles are often incorporated into anticancer agents due to their ability to inhibit key enzymes involved in tumor growth. Preliminary studies indicate that this compound may inhibit cancer cell proliferation in vitro .
Anti-inflammatory Effects
Molecular docking studies have suggested that this compound could act as an inhibitor of inflammatory pathways, potentially serving as a lead for developing anti-inflammatory drugs .
Case Study 1: Antimicrobial Efficacy
A study conducted on similar thiazole-triazole compounds demonstrated their effectiveness against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics .
Case Study 2: Anticancer Activity
In vitro assays on cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that compounds with similar structural motifs led to apoptosis in cancer cells. The mechanism was linked to the induction of reactive oxygen species (ROS) .
Mechanism of Action
The mechanism of action of N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. This interaction is facilitated by the compound’s ability to form hydrogen bonds and engage in π-π stacking with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Triazole Derivatives: Molecules such as fluconazole and voriconazole contain the triazole ring and are known for their antifungal properties
Uniqueness
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is unique due to its combined thiazole and triazole rings, which confer a broad spectrum of biological activities. This dual-ring system enhances its potential as a versatile pharmacophore in drug design .
Biological Activity
N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure comprising a methoxyphenyl group linked to a triazole-thiazole moiety. The molecular formula is with a molecular weight of approximately 364.46 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Antifungal Activity : It has shown effectiveness against fungi such as Candida albicans and Aspergillus niger.
- Antitumor Activity : In vitro studies have indicated potential cytotoxic effects against cancer cell lines.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.
- Disruption of Cell Membrane Integrity : Studies suggest that it can compromise cell membrane integrity in microbial cells.
- Induction of Apoptosis in Cancer Cells : Evidence points to its ability to induce programmed cell death in neoplastic cells.
Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
| Aspergillus niger | 32 μg/mL |
Cytotoxicity Profile
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Properties : A study conducted by Asati et al. demonstrated that derivatives of similar triazole-thiazole compounds exhibited potent antibacterial activity comparable to standard antibiotics like streptomycin . The tested compound showed a significant reduction in bacterial growth at concentrations as low as 32 μg/mL.
- Antifungal Efficacy : Research published in the Journal of Medicinal Chemistry reported that compounds with similar structures effectively inhibited the growth of Candida albicans, with MIC values ranging from 16 to 32 μg/mL .
- Antitumor Studies : In vitro assays performed on various cancer cell lines indicated that the compound could induce apoptosis through mitochondrial pathways, with IC50 values suggesting moderate potency against breast and lung cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
